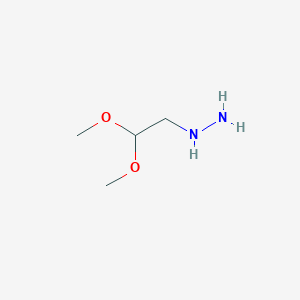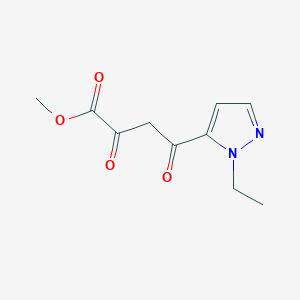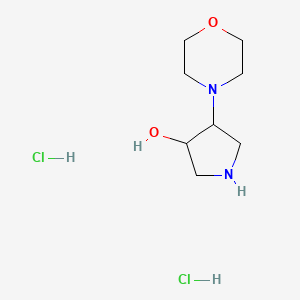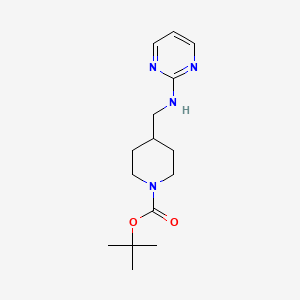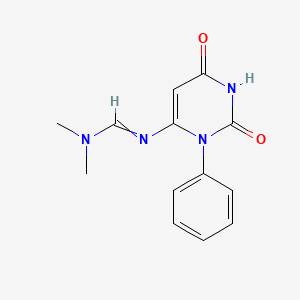![molecular formula C11H13F3N2 B11722851 2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)
2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine is a compound that features a pyridine ring substituted with a trifluoromethyl group, a pyrrolidine ring, and a methyl group. The presence of these functional groups makes it an interesting compound for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the pyridine ring . The reaction conditions often require the use of specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
化学反応の分析
Types of Reactions
2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyrrolidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and pyrrolidine groups on biological systems.
Medicine: The compound’s potential medicinal properties are of interest for drug discovery and development. It may serve as a lead compound for the development of new pharmaceuticals.
作用機序
The mechanism of action of 2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the pyrrolidine ring can influence its overall three-dimensional structure and reactivity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives with trifluoromethyl and pyrrolidine groups. Examples include:
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
- Trifluoromethyl ketones
Uniqueness
What sets 2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine apart is the specific arrangement of its functional groups, which can lead to unique chemical and biological properties. The combination of the trifluoromethyl group and the pyrrolidine ring in the pyridine scaffold provides a distinct profile that can be leveraged in various applications .
特性
分子式 |
C11H13F3N2 |
|---|---|
分子量 |
230.23 g/mol |
IUPAC名 |
2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c1-7-8(9-3-2-6-15-9)4-5-10(16-7)11(12,13)14/h4-5,9,15H,2-3,6H2,1H3/t9-/m1/s1 |
InChIキー |
DQZXMYZOJCUPGQ-SECBINFHSA-N |
異性体SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)[C@H]2CCCN2 |
正規SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


